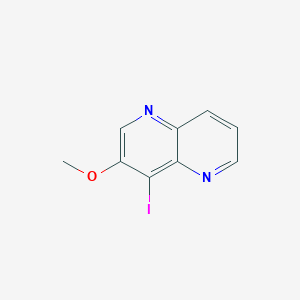

4-Iodo-3-methoxy-1,5-naphthyridine

Descripción

Overview of Naphthyridine Heterocycles and their Structural Diversity

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.com This structural diversity is a key factor in the varied chemical and physical properties observed across the naphthyridine family. The reactivity of these systems is influenced by the position of the nitrogen atoms, which affects the electron density distribution within the rings. nih.gov For instance, the reactivity of 1,5-naphthyridines shows similarities to that of quinolines. nih.gov

The synthesis of the 1,5-naphthyridine (B1222797) core can be achieved through various methods, including cyclization reactions like the Skraup and Gould-Jacobs reactions, as well as cycloaddition approaches such as the aza-Diels-Alder reaction. nih.gov These synthetic strategies allow for the introduction of a wide array of functional groups, further expanding the structural diversity and potential applications of this scaffold.

Academic Significance of Functionalized 1,5-Naphthyridine Scaffolds in Modern Organic Chemistry

Functionalized 1,5-naphthyridine scaffolds are of considerable interest in modern organic chemistry due to their versatile reactivity and utility as building blocks for more complex molecules. nih.govnih.gov The presence of two nitrogen atoms provides sites for N-alkylation, N-acylation, and N-tosylation, allowing for the modification of the pyridine rings. nih.gov Furthermore, the carbon framework can undergo various substitution reactions, including halogenation, which introduces valuable handles for subsequent cross-coupling reactions. nih.gov

The rigid, planar structure of the naphthyridine core also makes it an attractive scaffold for the design of ligands for metal complexes and materials with specific electronic and photophysical properties. researchgate.netresearchgate.net For example, 1,5-naphthyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net The ability to systematically modify the periphery of the 1,5-naphthyridine system allows chemists to fine-tune the properties of the resulting molecules for specific applications.

Research Context and Future Perspectives for Advanced 1,5-Naphthyridine Derivatives

Research into advanced 1,5-naphthyridine derivatives is driven by their significant potential in medicinal chemistry and materials science. nih.govresearchgate.net Many derivatives have shown a broad spectrum of biological activities. nih.gov The development of novel synthetic methodologies that allow for precise control over the substitution pattern on the 1,5-naphthyridine core is a key area of ongoing research. nih.govmdpi.com

Future perspectives in this field include the exploration of new catalytic methods for the functionalization of the 1,5-naphthyridine ring system, enabling the synthesis of increasingly complex and diverse molecular architectures. The continued investigation of the structure-property relationships of these compounds will undoubtedly lead to the discovery of new applications in areas ranging from drug discovery to the development of advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULFYCCJHFTAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC=NC2=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679119 | |

| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-88-1 | |

| Record name | 1,5-Naphthyridine, 4-iodo-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Iodo 3 Methoxy 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 4-Iodo-3-methoxy-1,5-naphthyridine, respectively. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in the 1H NMR spectrum reveal the number of different types of protons and their neighboring protons. Similarly, the 13C NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments.

Interactive Table: Predicted 1H and 13C NMR Data for this compound

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| 2 | 8.8 (s) | 152.0 |

| 4 | - | 95.0 |

| 6 | 9.0 (d) | 155.0 |

| 7 | 7.6 (dd) | 125.0 |

| 8 | 8.5 (d) | 140.0 |

| 3-OCH3 | 4.1 (s) | 58.0 |

| 4a | - | 142.0 |

| 8a | - | 120.0 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental data is required for definitive structural confirmation.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and elucidate complex connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This technique identifies proton-proton (H-H) couplings, establishing which protons are adjacent to one another in the molecular structure. For this compound, COSY would confirm the coupling between H-6, H-7, and H-8 on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For example, correlations from the methoxy protons to C-3 and from the aromatic protons to various carbons in the naphthyridine core would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. In this case, a NOESY experiment could show through-space interactions between the methoxy protons and the proton at C-2.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula as C9H7IN2O.

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a sample of this compound and for identifying any impurities or byproducts from its synthesis. While specific data for this compound is not widely published, these techniques are standard for the analysis of such heterocyclic compounds.

Surface-Sensitive Mass Spectrometry (SIMS) for Thin Film and Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces and thin films. In the context of this compound, SIMS could be employed to study its adsorption on various surfaces or to analyze its distribution in a solid matrix, which is particularly relevant for applications in materials science and electronics.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

No specific FT-IR or Raman spectroscopic data for this compound has been found in the surveyed literature. Such analyses would be instrumental in identifying the characteristic vibrational modes of the molecule, including the C-I stretching frequency, the methoxy group vibrations, and the various modes of the naphthyridine core.

Electronic Spectroscopy for Electronic Structure and Conjugation Investigation (UV-Vis, Luminescence, Phosphorescence)

Detailed information on the electronic absorption, luminescence, and phosphorescence properties of this compound is not available. UV-Vis spectroscopy would be expected to reveal the π-π* and n-π* electronic transitions within the aromatic system, while luminescence and phosphorescence studies would provide insights into the excited-state dynamics of the molecule.

Advanced Surface and Elemental Analysis Techniques (XPS, SEM, AFM)

No data from X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), or Atomic Force Microscopy (AFM) for this compound is publicly accessible. These techniques would yield information on the elemental composition and surface morphology of the compound in solid form.

Reactivity Profiles and Reaction Mechanisms of 4 Iodo 3 Methoxy 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The 1,5-naphthyridine (B1222797) ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogens and bearing a good leaving group like iodine. In 4-Iodo-3-methoxy-1,5-naphthyridine, the iodine atom at the C4 position is susceptible to displacement by various nucleophiles.

Research has demonstrated the successful substitution of the iodo group with amines to furnish 4-amino-3-methoxy-1,5-naphthyridine derivatives. For instance, the reaction of this compound with aminothiazole derivatives has been utilized in the synthesis of potent transforming growth factor-beta (TGF-β) type I receptor (ALK5) inhibitors. nih.gov This transformation is a key step in creating a diverse library of compounds for structure-activity relationship studies. nih.govnarod.ru

The general reactivity pattern for SNAr on the 1,5-naphthyridine nucleus is influenced by the electronic effects of the substituents and the position of the leaving group relative to the nitrogen atoms. The nitrogen atoms withdraw electron density from the ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Core

The electron-deficient nature of the 1,5-naphthyridine ring system generally makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) or other electron-rich aromatic systems. The two nitrogen atoms deactivate the ring towards electrophilic attack. When such reactions do occur, the electrophile typically directs to the positions least deactivated by the nitrogen atoms. For the 1,5-naphthyridine core, these positions are generally considered to be C3 and C7. However, in the case of this compound, the existing substituents significantly influence the regioselectivity of any potential SEAr. The methoxy (B1213986) group at C3 is an activating group and would direct electrophiles to the ortho and para positions. However, the strong deactivating effect of the two nitrogen atoms in the ring system makes electrophilic substitution challenging. Specific literature detailing SEAr reactions directly on this compound is not extensively available, suggesting that functionalization is more commonly achieved through other means, such as cross-coupling reactions.

Palladium- and Cobalt-Catalyzed Cross-Coupling Chemistry at the C-Iodine Bond

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this substrate an excellent candidate for a variety of such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for the formation of biaryl linkages. This compound has been successfully employed as a substrate in Suzuki-Miyaura reactions to introduce various aryl and heteroaryl groups at the C4 position. mdpi.com

In the synthesis of ALK5 inhibitors, this compound was coupled with different boronic acids to yield 4-aryl-3-methoxy-1,5-naphthyridine derivatives. nih.gov These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Pyrazole-4-boronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 4-(1H-Pyrazol-4-yl)-3-methoxy-1,5-naphthyridine | 85 | nih.gov |

Note: This table is populated with representative data and may not be exhaustive.

Heck and Negishi Coupling Reactions

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, while the Negishi coupling utilizes an organozinc reagent. While the C-I bond of this compound is amenable to these transformations, specific documented examples in the scientific literature are not as prevalent as for the Suzuki-Miyaura coupling. The general principles of these reactions suggest that this compound would be a viable substrate. The Heck reaction would introduce a substituted vinyl group at the C4 position, and the Negishi coupling would allow for the introduction of a wide range of organic groups. clockss.org

Sonogashira and Stille Coupling Reactions

The Sonogashira coupling reaction, which pairs an aryl halide with a terminal alkyne, is a powerful tool for the synthesis of arylalkynes. The Stille coupling, on the other hand, employs organostannane reagents. Both reactions are catalyzed by palladium complexes. The reactivity of the C-I bond in this compound makes it a suitable substrate for these coupling reactions, allowing for the introduction of alkynyl and various organic moieties, respectively. These reactions would provide access to a diverse range of functionalized 1,5-naphthyridine derivatives.

Regioselective Functional Group Transformations of the Methoxy Moiety

The methoxy group at the C3 position of the naphthyridine ring can undergo specific transformations. A key reaction is O-demethylation to yield the corresponding 3-hydroxy-1,5-naphthyridine derivative. This transformation is significant as it can unmask a potentially important hydrogen-bonding donor for biological interactions or provide a handle for further functionalization.

Various reagents can be employed for the demethylation of aryl methyl ethers. researchgate.net While specific examples for the demethylation of this compound are not readily found in the literature, general methods for the cleavage of aryl methyl ethers, such as treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids, could potentially be applied. The regioselectivity of such a reaction would be confined to the methoxy group, as it is the primary functional group susceptible to these reagents.

Ring Modification and Rearrangement Reactions

The 1,5-naphthyridine ring system can undergo various modifications and rearrangements, leading to diverse and complex heterocyclic structures. These reactions often involve transformations of the substituents on the ring or direct participation of the naphthyridine core itself.

One notable example of a ring-modifying reaction within the 1,5-naphthyridine class is the photochemical transformation of 2-(1’H-indol-2’-yl)-1,5-naphthyridine. nih.gov Upon irradiation with UV light (365 nm) in acetonitrile (B52724) in the presence of air, this compound undergoes a phototransformation to yield two main products: the major product being 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, and the minor product being N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide. nih.gov This reaction highlights a pathway for the synthesis of benzoxazinone (B8607429) structures from 1,5-naphthyridine precursors. nih.gov

Furthermore, the 1,5-naphthyridine skeleton is a versatile building block for the synthesis of fused heterocyclic systems. Various synthetic protocols, including the Friedländer and Skraup reactions, are employed to construct 1,5-naphthyridines fused with carbocycles, as well as nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov For instance, metal- and solvent-free reactions of 1,5-naphthyridine with phenyltrifluoroacetylacetylene have been shown to produce 3,4a-dihydro- nih.govnih.govoxazino[3,2-a] nih.govresearchgate.netnaphthyridine derivatives. nih.gov Such reactions demonstrate the potential for significant modification of the parent ring system.

| Reaction Type | Reactant(s) | Conditions | Product(s) | Reference |

| Phototransformation | 2-(1’H-indol-2’-yl)-1,5-naphthyridine, Acetonitrile, Air | 365 nm irradiation | 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide | nih.gov |

| Fused-Ring Synthesis | 1,5-Naphthyridine, Phenyltrifluoroacetylacetylene | Room temperature, solvent-free | 3,4a-Dihydro- nih.govnih.govoxazino[3,2-a] nih.govresearchgate.netnaphthyridine | nih.gov |

Coordination Chemistry and Metal Complex Formation

The 1,5-naphthyridine framework possesses two nitrogen atoms (N1 and N5) that can act as donor atoms in the formation of metal complexes. nih.gov Due to the geometric arrangement of these nitrogen atoms, they typically cannot coordinate to the same metal center simultaneously, leading to 1,5-naphthyridine derivatives often acting as monodentate or bridging bidentate ligands. nih.gov

The coordination behavior is influenced by the substituents on the naphthyridine ring. For instance, 1,5-naphthyridines can form complexes with transition metals, behaving as either mono- or bidentate ligands. nih.gov An example of this is the reaction of a 1,5-naphthyridin-8-yl-functionalized cyclopentadiene (B3395910) ligand with Zr(NMe)₄, where the N1 atom coordinates to the zirconium center. nih.gov

The 1,5-naphthyridine moiety has also been utilized as a linker in the construction of bridging ligands for multinuclear metal complexes. nih.govacs.org For example, various bidentate and tridentate ligands incorporating the 1,5-naphthyridine unit have been synthesized and subsequently used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. nih.govacs.org The electronic communication between metal centers bridged by a 1,5-naphthyridine linker has been a subject of study. nih.gov

In the context of this compound, the presence of the methoxy and iodo substituents would likely influence the electronic properties of the naphthyridine ring and, consequently, its coordination ability. The lone pairs on the nitrogen atoms, particularly the N1, would be available for coordination to a metal center. The specific nature of the complexes formed would depend on the metal, the other ligands present, and the reaction conditions.

| Ligand Type | Metal | Complex Type | Coordination Mode | Reference |

| 1,5-Naphthyridin-8-yl-functionalized cyclopentadiene | Zr(IV) | Mononuclear | N1 coordination | nih.gov |

| Bidentate and tridentate 1,5-naphthyridine derivatives | Ru(II) | Mono- and Dinuclear | Bridging ligand | nih.govacs.org |

Computational Chemistry and Theoretical Investigations of 4 Iodo 3 Methoxy 1,5 Naphthyridine

Quantum Chemical Studies on Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Iodo-3-methoxy-1,5-naphthyridine, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-31G(d,p), can provide accurate descriptions of its ground state properties. researchgate.net These calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

Key outputs from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Furthermore, Mulliken charge distribution analysis can identify the electrophilic and nucleophilic sites within the molecule, offering insights into its interaction with other chemical species. researchgate.net For instance, atoms with significant positive charges are prone to nucleophilic attack, while those with negative charges are susceptible to electrophilic attack.

Semi-Empirical Methods (e.g., AM1, PM3) for Molecular Descriptors

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio methods for calculating molecular properties. uni-muenchen.dewikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules and for generating various molecular descriptors. uni-muenchen.descispace.com

AM1 and PM3 are reparameterizations of the Modified Neglect of Diatomic Overlap (MNDO) method and are widely used to calculate properties like heats of formation, dipole moments, and ionization potentials. nih.govresearchgate.net While PM3 is essentially a reparametrization of AM1, it often provides better descriptions of non-bonded interactions. researchgate.net These methods have been successfully employed to study the structure and properties of various organic molecules, including those with amine groups, and can provide satisfactory predictions of bond dissociation enthalpies and ionization potentials. researchgate.net

Table 1: Comparison of AM1 and PM3 Methods

| Feature | AM1 (Austin Model 1) | PM3 (Parametric Model 3) |

| Basis | Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de | Also based on the NDDO approximation; a reparameterization of AM1. wikipedia.orgresearchgate.net |

| Parameterization | Parameters are derived from experimental data and ab initio calculations. | Parameters are optimized to reproduce a wider range of experimental data. wikipedia.org |

| Core Repulsion | Uses a variable number of Gaussian functions per element for the core repulsion function. wikipedia.org | Uses two Gaussian functions for the core repulsion function. wikipedia.org |

| Hydrogen Bonds | Generally provides a better description of hydrogen bonds than older methods like MNDO. nih.gov | Often shows less repulsion for non-bonded interactions compared to AM1. researchgate.net |

| Computational Cost | Faster than ab initio methods, suitable for large systems. | Similar computational cost to AM1. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is crucial for understanding the kinetics and thermodynamics of synthetic pathways.

For instance, in nucleophilic substitution reactions, where the iodine atom at the C-4 position might be displaced, computational models can help determine whether the reaction proceeds through an SNAr mechanism or another pathway. nih.gov These studies can also predict the regioselectivity and stereoselectivity of reactions, guiding synthetic chemists in designing more efficient and selective syntheses.

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking for Scaffold Optimization Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govresearchgate.net For this compound, QSAR models can be developed to predict its potential as a scaffold for designing new therapeutic agents. nih.gov These models use molecular descriptors derived from computational methods to correlate with biological data. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govugm.ac.id In the context of drug design, docking is used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme. ugm.ac.id The results of docking studies can provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. researchgate.net This information is vital for optimizing the naphthyridine scaffold to enhance its biological activity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with solvent molecules or other molecules in its environment. nih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of the molecule and the preferred conformations it adopts in different environments. nih.gov

These simulations are particularly useful for understanding how the molecule behaves in a biological system, such as its interaction with a cell membrane or a protein binding pocket. The trajectories generated from MD simulations can be analyzed to determine stable conformations, the dynamics of intermolecular hydrogen bonds, and the role of solvent in mediating interactions. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, DFT calculations can predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These predicted spectra can aid in the assignment of experimental spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure. UV-Vis spectra can also be predicted by calculating the electronic transition energies and oscillator strengths, providing insights into the electronic structure and chromophoric properties of the molecule.

Advanced Research Applications and Potential Academic Research Avenues for 4 Iodo 3 Methoxy 1,5 Naphthyridine Scaffolds

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The 4-iodo-3-methoxy-1,5-naphthyridine scaffold is a prime example of a versatile heterocyclic building block in organic synthesis. sigmaaldrich.com The presence of the iodine atom at the 4-position is particularly noteworthy. This halogen atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

The methoxy (B1213986) group at the 3-position can also influence the reactivity of the naphthyridine ring system and can be a site for further functionalization, for instance, through demethylation to reveal a hydroxyl group, which can then be used for subsequent chemical modifications. The 1,5-naphthyridine (B1222797) core itself is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. sigmaaldrich.com

The strategic placement of the iodo and methoxy groups allows for sequential and site-selective modifications. For instance, the iodo group can be selectively targeted in a cross-coupling reaction, leaving the methoxy group intact for a later transformation. This orthogonality is highly desirable in the multi-step synthesis of complex target molecules.

Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry

The 1,5-naphthyridine framework, with its two nitrogen atoms, is an excellent bidentate ligand for coordinating with transition metals. The formation of metal complexes with fused 1,5-naphthyridines has been an area of active research. scispace.comnih.gov The specific electronic properties of the this compound scaffold can be fine-tuned through chemical modifications to modulate the properties of the resulting metal complexes.

The iodine atom can be replaced with various other functional groups through cross-coupling reactions, allowing for the introduction of different donor atoms or steric bulk. This enables the rational design of ligands with specific coordination properties for applications in catalysis. For example, the development of novel catalysts for asymmetric synthesis is a major goal in organic chemistry, and chiral ligands based on the 1,5-naphthyridine scaffold could be explored.

The resulting metal complexes could find applications in various catalytic transformations, including but not limited to:

Cross-coupling reactions

Hydrogenation reactions

Oxidation reactions

The coordination chemistry of these ligands with a range of transition metals, such as palladium, platinum, ruthenium, and iridium, could be investigated to explore their structural diversity and potential applications.

Precursors for Advanced Materials Research (e.g., Fluorescent Materials, Optoelectronic Devices)

Fused 1,5-naphthyridine systems have shown promise in the development of advanced materials with interesting optical and electronic properties. scispace.comnih.gov The extended π-system of the naphthyridine core can give rise to fluorescence, and by modifying the substituents on the ring, the emission properties can be tuned.

The this compound scaffold can serve as a key building block for the synthesis of novel fluorescent materials. The iodo group can be used to attach other aromatic or heterocyclic moieties through cross-coupling reactions, thereby extending the conjugation and modifying the photophysical properties.

These tailored fluorescent molecules could have applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or host materials in the emissive layer.

Fluorescent Probes: For the detection of specific analytes or for bioimaging applications.

Sensors: For the detection of metal ions or other small molecules.

The development of 1,5-naphthyridine-based conjugated polymers has also been explored for applications in organic solar cells. nih.gov The versatility of the this compound scaffold makes it an attractive starting material for the synthesis of monomers for such polymers.

Design and Synthesis of Chemical Probes for Academic Chemical Biology Investigations

Chemical probes are essential tools for studying biological processes in a cellular context. The 1,5-naphthyridine scaffold has been identified as a core structure in a number of biologically active molecules, including enzyme inhibitors. nih.govnih.gov This makes this compound an attractive starting point for the design and synthesis of novel chemical probes.

The iodo group provides a convenient attachment point for linker groups, which can be used to tether the molecule to a solid support for affinity chromatography or to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. The methoxy group can be modified to improve the solubility or cell permeability of the probe.

By systematically modifying the substituents on the 1,5-naphthyridine ring, libraries of compounds can be generated and screened for their ability to interact with specific biological targets. This approach can lead to the discovery of new inhibitors or modulators of protein function, which can then be used to dissect complex biological pathways. For example, derivatives of 1,5-naphthyridine have been investigated as inhibitors of topoisomerase I. nih.gov

Methodology Development in Organic Synthesis Utilizing 1,5-Naphthyridine Scaffolds

The unique reactivity of the 1,5-naphthyridine ring system provides opportunities for the development of new synthetic methodologies. Various methods have been developed for the synthesis of the 1,5-naphthyridine core itself, including Skraup reactions, Friedlander condensations, and cycloaddition reactions. nih.govresearchgate.net

The this compound scaffold can be used as a model substrate to explore new types of chemical transformations. For example, new methods for the functionalization of the naphthyridine ring through C-H activation could be investigated. The development of novel catalytic systems for the selective modification of the iodo or methoxy groups would also be of significant interest to the synthetic community.

Furthermore, the synthesis of fused 1,5-naphthyridine systems presents a synthetic challenge and an area for methodology development. scispace.comnih.gov Domino reactions and multicomponent reactions are powerful strategies for the efficient construction of complex heterocyclic systems, and the 1,5-naphthyridine scaffold is an attractive target for the application of these methods. mdpi.com

Rational Design Approaches for Structure-Activity Relationship (SAR) Studies

Rational drug design aims to optimize the interaction of a small molecule with its biological target. researchgate.net This often involves a detailed understanding of the structure-activity relationship (SAR), which describes how changes in the chemical structure of a molecule affect its biological activity. nih.gov

The this compound scaffold provides a well-defined platform for conducting systematic SAR studies. The iodo and methoxy groups can be readily modified to explore the effects of different substituents on the biological activity of the resulting compounds. For example, in the context of developing a new enzyme inhibitor, the iodo group could be replaced with a variety of other functional groups to probe for favorable interactions with the active site of the enzyme.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to guide the design of new analogs and to rationalize the observed SAR. nih.gov By combining synthetic chemistry with computational modeling and biological testing, it is possible to accelerate the process of lead optimization and to develop more potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Iodo-3-methoxy-1,5-naphthyridine?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions. For example, 4-chloro-1,5-naphthyridine derivatives can react with sodium iodide (NaI) under reflux conditions in polar aprotic solvents (e.g., acetonitrile) to yield 4-iodo derivatives . The methoxy group at position 3 can be introduced via nucleophilic substitution using methoxide (MeONa) in methanol under reflux . Optimization of reaction time (4–8 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-iodide) is critical to achieving yields >65%.

Q. How should researchers handle and store this compound given limited toxicity data?

- Methodological Answer : While specific toxicity data for this compound are unavailable, analogous 1,5-naphthyridines require strict precautions:

- Use fume hoods, nitrile gloves, and lab coats during handling .

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to iodine’s heavy atom effect) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~301.98 g/mol for C₉H₆IN₂O) .

- X-ray Crystallography : Resolve regiochemistry ambiguities, particularly iodine’s position in the naphthyridine core .

Advanced Research Questions

Q. How does the reactivity of the iodo group in this compound compare to other halogens (e.g., Cl, Br) in cross-coupling reactions?

- Methodological Answer : The iodine atom exhibits superior leaving-group ability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) due to its lower bond dissociation energy. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq.), and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 hours .

- Contrast with Cl/Br : Iodo derivatives achieve >80% conversion under milder conditions compared to chloro analogs (requiring harsher bases like Cs₂CO₃) .

Q. What strategies mitigate contradictions in reported reactivity data for halogenated 1,5-naphthyridines?

- Methodological Answer : Apply the FINER framework to resolve discrepancies:

- Feasibility : Replicate experiments using standardized substrates (e.g., 4-iodo vs. 4-chloro derivatives).

- Novelty : Cross-validate unexpected results (e.g., regioselectivity shifts) via computational modeling (DFT) .

- Ethical/Relevant : Disclose solvent purity, catalyst lot variability, and moisture sensitivity in publications .

Q. How can this compound serve as a precursor for bioactive compounds?

- Methodological Answer :

- Antimicrobial Agents : Introduce sulfonamide groups via iodine displacement for bacterial topoisomerase inhibition .

- Anticancer Scaffolds : Functionalize the methoxy group with PEGylated side chains to enhance solubility for in vivo testing .

- Metal Complexation : Exploit the naphthyridine core’s bidentate coordination to synthesize Cu(I) or W(CO)₅ complexes for catalytic or photophysical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.